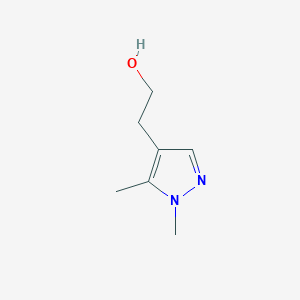

2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. Its unique structural and electronic properties contribute to a wide array of chemical reactivity and biological activity. The presence of both a pyridine-like and a pyrrole-like nitrogen atom imparts amphoteric character to the pyrazole nucleus, allowing for versatile functionalization. bldpharm.com This adaptability makes the pyrazole scaffold a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. mdpi.com

The aromatic nature of the pyrazole ring, arising from the delocalization of six π-electrons, contributes to its stability and influences its chemical behavior. chemicalbook.com Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. nih.gov This has led to the development of numerous commercially successful drugs containing the pyrazole moiety, such as the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol.

Overview of Functionalized Pyrazoles, with a Focus on Alcohol-Substituted Pyrazoles

The versatility of the pyrazole core allows for the introduction of various functional groups, leading to a diverse library of functionalized pyrazoles. These modifications can be strategically employed to modulate the physicochemical properties and biological activities of the parent molecule. Common functionalization strategies include N-alkylation, N-arylation, and substitution at the carbon atoms of the pyrazole ring.

Historical Context of Pyrazole Synthesis and Derivative Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883. hilarispublisher.com One of the classical methods for pyrazole synthesis was developed by German chemist Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane.

A cornerstone in the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, first reported in 1883, which involves the condensation of β-diketones with hydrazines. mdpi.com This method has been widely utilized and adapted over the years to produce a vast array of pyrazole derivatives. Over the past century, numerous other synthetic methodologies have been developed, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, which have significantly expanded the scope and efficiency of pyrazole synthesis. nih.gov The continuous development of novel synthetic routes has been driven by the ever-increasing demand for new pyrazole-based compounds in various fields of chemical and biological research.

Academic Relevance and Research Scope of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

While extensive research exists on the broader class of pyrazole derivatives, specific academic studies focusing solely on this compound are limited in the public domain. Its chemical structure, featuring a dimethylated pyrazole ring and an ethanol (B145695) substituent, suggests its potential as a building block in organic synthesis and as a scaffold for the development of new bioactive molecules.

The academic relevance of this particular compound can be inferred from the well-established importance of its constituent parts. The 1,5-dimethylpyrazole (B184060) core is a common motif in medicinal chemistry, and the 4-yl substitution pattern allows for the introduction of various side chains. The ethanol group, as previously discussed, provides a reactive site for further chemical modifications.

The research scope for this compound likely involves its synthesis and subsequent use as an intermediate in the preparation of more complex molecules with potential applications in areas such as:

Medicinal Chemistry: As a precursor for the synthesis of novel compounds to be screened for various biological activities.

Materials Science: For the development of new polymers or functional materials where the pyrazole moiety can impart specific properties.

Agrochemicals: As a starting material for the creation of new pesticides or herbicides, given the prevalence of pyrazoles in this industry.

Further research is needed to fully elucidate the specific properties and potential applications of this compound.

Conventional Batch Synthesis Approaches

Traditional batch synthesis provides a foundational framework for the preparation of this compound. These methods typically involve the sequential construction of the heterocyclic ring and the desired side chain.

Cyclocondensation Reactions with Hydrazine Derivatives

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. chim.it To achieve the 1,5-dimethyl substitution pattern of the target molecule, a suitable precursor such as pentane-2,4-dione (acetylacetone) can be reacted with methylhydrazine. This reaction, known as the Knorr pyrazole synthesis, can theoretically lead to two regioisomeric products. However, the reaction conditions can be optimized to favor the desired 1,5-dimethyl-1H-pyrazole.

The general mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of solvent and catalyst plays a significant role in the reaction's efficiency and regioselectivity.

Multi-Component Reactions (MCRs) for Pyrazole Ring Formation

Multi-component reactions (MCRs) have emerged as a powerful tool in heterocyclic chemistry, offering a more efficient and atom-economical approach to complex molecules. nih.govclockss.org For the synthesis of polysubstituted pyrazoles, a one-pot reaction involving an aldehyde, a β-ketoester, and a hydrazine derivative can be employed. beilstein-journals.org In the context of the target molecule, this could involve a four-component reaction of appropriate starting materials to construct the 1,5-dimethyl-4-substituted pyrazole core in a single step. clockss.org These reactions often proceed through a cascade of intermediates, including Knoevenagel condensation and Michael addition, ultimately leading to the desired pyrazole scaffold. beilstein-journals.org The use of MCRs can significantly reduce the number of synthetic steps and purification procedures, making it an attractive strategy for library synthesis.

Post-Cyclization Functionalization Strategies for the Ethanol Moiety Introduction

A common and versatile strategy for the synthesis of this compound involves the initial preparation of the 1,5-dimethyl-1H-pyrazole core, followed by the introduction of the ethanol side chain at the C4 position. A key reaction in this approach is the Vilsmeier-Haack formylation. slideshare.netorganic-chemistry.orgscispace.comchemistrysteps.comwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgchemistrysteps.comwikipedia.org The pyrazole ring is sufficiently activated for this electrophilic substitution to occur, primarily at the C4 position. slideshare.netpharmaguideline.com This yields 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Once the aldehyde is in place, the ethanol moiety can be introduced through a two-step sequence:

Wittig Reaction or Horner-Wadsworth-Emmons Reaction: To extend the carbon chain, the aldehyde can be reacted with a phosphorus ylide (Wittig) or a phosphonate carbanion (Horner-Wadsworth-Emmons) to form an α,β-unsaturated ester or a related vinyl derivative.

Reduction: The resulting product can then be reduced to the desired this compound. A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) for the reduction of both the double bond and the ester group, or a more selective reduction sequence if required.

Alternatively, a more direct approach involves a Grignard reaction with methylmagnesium bromide on the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by reduction of the resulting secondary alcohol. A simpler and more direct method is the reduction of the pyrazole-4-carbaldehyde to the corresponding pyrazole-4-methanol, followed by chain extension. However, a more common route is the reduction of a pyrazole-4-acetic acid ester, which can be prepared from the pyrazole-4-carbaldehyde.

A plausible and well-documented route involves the following steps:

Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. scispace.comnih.gov

Oxidation of the aldehyde to the corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Esterification to form the methyl or ethyl ester.

Reduction of the ester to the primary alcohol, this compound, using a suitable reducing agent like LiAlH₄.

Regioselective Synthesis Considerations

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. organic-chemistry.orgorganic-chemistry.orgacs.org The reaction of an unsymmetrical β-diketone with methylhydrazine can lead to the formation of two possible regioisomers. The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH, solvent, temperature). organic-chemistry.orgmdpi.com

To achieve the desired 1,5-dimethyl substitution pattern with high selectivity, careful selection of starting materials and reaction conditions is crucial. For instance, using a symmetrical diketone like acetylacetone simplifies the reaction, but with unsymmetrical diketones, one might need to exploit the differential reactivity of the two carbonyl groups to direct the initial nucleophilic attack of the substituted nitrogen of methylhydrazine. Modern methods often employ directing groups or specific catalysts to enhance regioselectivity. organic-chemistry.orgorganic-chemistry.orgacs.org

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and solvent-free conditions, are increasingly being applied to the synthesis of pyrazoles. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient method for accelerating chemical reactions. researchgate.netshd-pub.org.rsnih.govmdpi.comorganic-chemistry.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. nih.govmdpi.com

In the context of pyrazole synthesis, microwave irradiation has been successfully employed for:

Cyclocondensation reactions: The Knorr pyrazole synthesis and related cyclocondensations can be performed under microwave irradiation, often in the absence of a solvent or using a high-boiling point, microwave-absorbing solvent. researchgate.netmdpi.com This not only speeds up the reaction but also simplifies the work-up procedure.

Multi-component reactions: Microwave assistance can enhance the efficiency of MCRs for pyrazole synthesis, allowing for the rapid assembly of complex pyrazole derivatives from simple starting materials. mdpi.com

Post-cyclization functionalization: Reactions such as the Vilsmeier-Haack formylation can also be accelerated using microwave heating. researchgate.net

The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous organic solvents.

| Synthetic Step | Reagents and Conditions | Product | Reference |

| Pyrazole Ring Formation | Acetylacetone, Methylhydrazine, (optional: acid/base catalyst, solvent) | 1,5-Dimethyl-1H-pyrazole | chim.it |

| Formylation (Vilsmeier-Haack) | 1,5-Dimethyl-1H-pyrazole, POCl₃, DMF | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | slideshare.netscispace.com |

| Oxidation | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, Oxidizing agent (e.g., KMnO₄, CrO₃) | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | umich.edu |

| Esterification | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, Alcohol (e.g., Methanol (B129727), Ethanol), Acid catalyst | Methyl/Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | umich.edu |

| Reduction | Methyl/Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, Reducing agent (e.g., LiAlH₄) | This compound | umich.edu |

An in-depth analysis of synthetic methodologies reveals a variety of strategies for the formation of the pyrazole-ethanol scaffold, with specific relevance to the synthesis of this compound and its related analogues. These methods range from established solvent-free reactions to modern techniques employing ultrasound, catalysis, and flow chemistry, all of which offer unique advantages in terms of efficiency, environmental impact, and scalability. Central to these syntheses is the careful selection of precursor compounds, primarily hydrazine and β-diketone derivatives, which dictates the final substitution pattern of the pyrazole ring.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C7H12N2O/c1-6-7(3-4-10)5-8-9(6)2/h5,10H,3-4H2,1-2H3 |

InChI Key |

TZJIEXZSFQUBQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)CCO |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 1,5 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton (¹H) NMR spectroscopy is a primary tool for identifying the hydrogen environments within a molecule. The spectrum for 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol would be expected to show distinct signals corresponding to each unique proton. Key expected resonances would include those for the two methyl groups attached to the pyrazole (B372694) ring, the methylene (B1212753) protons of the ethan-1-ol side chain, the methine proton, and the hydroxyl proton. The chemical shift (δ) of each signal, reported in parts per million (ppm), provides information about the electronic environment of the protons. wisc.edu Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, with the coupling constants (J values, measured in Hertz) offering valuable data on the dihedral angles between these protons, thus aiding in conformational analysis. ubc.ca

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | 3.6 - 3.8 | Singlet (s) | N/A |

| C-CH₃ | 2.2 - 2.4 | Singlet (s) | N/A |

| Pyrazole H-3 | 7.2 - 7.5 | Singlet (s) | N/A |

| -CH₂- (ethyl) | 2.6 - 2.8 | Triplet (t) | 6.0 - 7.0 |

| -CH₂-OH (ethyl) | 3.7 - 3.9 | Triplet (t) | 6.0 - 7.0 |

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule. bhu.ac.in For this compound, distinct peaks would be observed for the carbon atoms of the two methyl groups, the pyrazole ring carbons, and the two carbons of the ethan-1-ol side chain. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, which typically results in a spectrum with less signal overlap. libretexts.orgwisc.edu Proton-decoupled ¹³C NMR spectra, where each carbon appears as a singlet, are standard for simplifying the spectrum and determining the number of unique carbon environments. bhu.ac.in

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 35 - 40 |

| C-CH₃ | 10 - 15 |

| Pyrazole C-3 | 135 - 140 |

| Pyrazole C-4 | 115 - 120 |

| Pyrazole C-5 | 145 - 150 |

| -CH₂- (ethyl) | 25 - 30 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for piecing together the complete molecular structure. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, showing correlations between protons that are typically two or three bonds apart. sdsu.edu It is instrumental in tracing out the spin systems within the molecule, such as the ethan-1-ol side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying connections across quaternary carbons and heteroatoms, helping to link different fragments of the molecule together.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's three-dimensional structure and stereochemistry. semanticscholar.org

These 2D NMR techniques, when used in concert, allow for a complete and confident assignment of all proton and carbon signals, confirming the constitution of this compound.

For heterocyclic systems like pyrazoles, NMR spectroscopy is a key method for studying dynamic processes such as tautomerism and conformational changes. bohrium.comresearchgate.net Tautomerism involves the migration of a proton, and while this compound has N-alkylation that prevents the most common form of annular tautomerism, other potential tautomeric forms or conformational isomers could be investigated. nih.govresearchgate.net Variable-temperature NMR studies can be employed to analyze the interchange between different conformers by observing changes in chemical shifts or the broadening and sharpening of signals. researchgate.net These studies provide insight into the energy barriers between different states and the most stable conformation of the molecule in solution. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. eawag.ch This precision allows for the unambiguous determination of the elemental formula of a compound from its measured mass. For this compound, with a chemical formula of C₇H₁₂N₂O, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This confirmation is a critical step in the characterization of a new chemical entity. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. In positive-ion mode, the basic nitrogen atoms in the pyrazole ring are readily protonated, allowing for the detection of the pseudomolecular ion [M+H]⁺. This technique provides a highly accurate mass-to-charge ratio (m/z) for the intact molecule, confirming its molecular weight.

In a typical analysis, the compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, often with a small amount of an acid like formic acid to facilitate protonation. uab.edu The resulting solution is sprayed through a high-voltage capillary, forming charged droplets that yield gaseous ions as the solvent evaporates. Besides the primary protonated molecule, adducts with other cations present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed.

Table 1: Predicted ESI-MS Adducts for this compound (C₉H₁₆N₂O, Exact Mass: 168.1263)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₇N₂O]⁺ | 169.1335 |

| [M+Na]⁺ | [C₉H₁₆N₂ONa]⁺ | 191.1155 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), are employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. By isolating the precursor ion (e.g., m/z 169.13) and colliding it with an inert gas, characteristic fragment ions (product ions) are produced. The analysis of these fragments provides valuable structural information. nih.gov

For this compound, several key fragmentation pathways can be predicted:

Loss of Water: A common fragmentation for protonated alcohols is the neutral loss of a water molecule (H₂O, 18.01 Da). This would result in a prominent fragment ion at m/z 151.12.

Cleavage of the Ethanolic Side Chain: The bond between the two carbon atoms of the ethyl group can cleave, leading to the loss of a neutral CH₂OH fragment (31.02 Da) and formation of a pyrazolyl-methyl cation at m/z 138.11.

Benzylic-type Cleavage: The bond between the pyrazole ring and the ethyl side chain can break, resulting in a stable, resonance-delocalized pyrazolyl-methyl cation at m/z 123.09.

These fragmentation patterns are crucial for distinguishing isomers and confirming the connectivity of the atoms within the molecule. nih.gov

Table 2: Predicted Key MS/MS Fragments of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 169.13 | 151.12 | H₂O | [C₉H₁₅N₂]⁺ (Dehydrated precursor) |

| 169.13 | 138.11 | CH₂OH | [C₈H₁₄N₂]⁺ (Pyrazolyl-ethyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. masterorganicchemistry.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent features would include:

A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

Multiple sharp peaks in the 3000-2850 cm⁻¹ range, corresponding to the C-H stretching vibrations of the methyl and ethyl groups.

Absorption bands in the 1600-1450 cm⁻¹ region, which can be attributed to the C=C and C=N stretching vibrations within the pyrazole ring.

A strong C-O stretching vibration from the primary alcohol, typically appearing in the 1050-1150 cm⁻¹ range.

The absence of strong absorptions in other regions, such as the carbonyl (C=O) region around 1700 cm⁻¹, further confirms the presence of the specified functional groups. docbrown.info

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H stretch | Alcohol |

| 3000 - 2850 (sharp) | C-H stretch | Alkyl (CH₃, CH₂) |

| 1600 - 1450 | C=C / C=N stretch | Pyrazole Ring |

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is fundamental for confirming the empirical formula, and when combined with molecular weight data from mass spectrometry, it validates the molecular formula. For a pure sample of this compound (C₉H₁₆N₂O), the experimentally determined percentages should closely match the theoretical values, typically within a margin of ±0.4%.

Table 4: Elemental Analysis Data for this compound (C₉H₁₆N₂O)

| Element | Molecular Weight ( g/mol ) | Theoretical % |

|---|---|---|

| Carbon (C) | 108.099 | 64.26% |

| Hydrogen (H) | 16.128 | 9.59% |

| Nitrogen (N) | 28.014 | 16.65% |

| Oxygen (O) | 15.999 | 9.51% |

| Total | 168.24 | 100.00% |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous structural confirmation.

The analysis would yield detailed information on:

Bond Lengths and Angles: Precise measurements for all bonds, confirming the geometry of the pyrazole ring and the ethanol (B145695) substituent.

Conformation: The exact spatial orientation of the ethanol side chain relative to the pyrazole ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors, leading to the formation of chains or networks that stabilize the crystal lattice. mdpi.comnih.gov

While a specific crystal structure for this exact compound is not publicly available, data from closely related pyrazole derivatives provide insight into the expected structural parameters. researchgate.netnih.gov

Table 5: Data Obtainable from a Hypothetical X-ray Crystallography Experiment

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three consecutively bonded atoms. |

Computational and Theoretical Investigations of Pyrazole Ethanol Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For pyrazole (B372694) derivatives, these calculations can elucidate bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular framework. mdpi.com Computational methods, particularly Density Functional Theory (DFT), have been successfully employed to study the molecular geometry and electronic properties of various pyrazole-based compounds. nih.govresearchgate.net

The electronic structure of a molecule, which includes the arrangement of molecular orbitals and the electron density distribution, dictates its reactivity and physical properties. nih.gov Theoretical calculations provide access to these properties, which are often difficult to measure experimentally. For instance, the analysis of Mulliken and Natural charges can reveal the electrostatic nature of different atomic sites within the molecule. rjpbcs.com

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal tool for the computational study of pyrazole derivatives due to its balance of accuracy and computational cost. nih.gov DFT methods are used to investigate a wide range of molecular properties, from optimized geometries to electronic characteristics. nih.gov

A critical first step in any computational study is the optimization of the molecule's geometry to find its most stable arrangement in space. asrjetsjournal.org For pyrazole-ethanol systems, this involves determining the preferred orientation of the ethanol (B145695) substituent relative to the pyrazole ring. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can accurately predict these geometries. researchgate.net The optimized geometry corresponds to a minimum on the potential energy surface of the molecule.

For a related compound, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, DFT calculations were used to optimize the geometry of different conformers. mdpi.com Similar calculations for 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol would involve optimizing the coordinates of all atoms to minimize the total energy of the system. The resulting bond lengths and angles provide a theoretical model of the molecule's structure.

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrazole-Ethanol System

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 (pyrazole) | 1.35 Å |

| Bond Length | C4-C(ethanol) | 1.51 Å |

| Bond Length | C(ethanol)-O | 1.43 Å |

| Bond Angle | C5-N1-N2 | 112° |

| Bond Angle | C4-C(ethanol)-O | 110° |

Note: These are typical values for pyrazole derivatives and may vary slightly for the specific compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

In pyrazole derivatives, the distribution of the HOMO and LUMO across the molecule can identify the most probable sites for electrophilic and nucleophilic attack. rjpbcs.com For this compound, FMO analysis would likely show the HOMO localized on the electron-rich pyrazole ring, while the LUMO might be distributed more broadly.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are representative for pyrazole systems and serve as an example.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. asrjetsjournal.org It is a valuable tool for predicting intermolecular interactions and reactive sites. rjpbcs.com The ESP map is colored to indicate regions of different electrostatic potential, with red typically representing negative potential (electron-rich areas) and blue representing positive potential (electron-poor areas).

For a pyrazole-ethanol molecule, the ESP map would likely show a region of negative potential around the nitrogen atoms of the pyrazole ring, particularly the N2 atom, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group in the ethanol substituent would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. rjpbcs.com

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in the ethanol side chain of this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. This is often achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to generate a potential energy surface or energy landscape. elifesciences.orgnih.gov

In a study of the related 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, DFT calculations were used to explore different conformations by rotating the pyridine (B92270) ring. mdpi.com For this compound, the key dihedral angle would be that which describes the rotation of the C-C bond of the ethanol group. By plotting the relative energy as a function of this dihedral angle, one can identify the energy minima corresponding to stable conformers and the transition states that separate them. The global minimum on this energy landscape represents the most stable conformation of the molecule.

Tautomeric Equilibrium Studies of the Pyrazole Ring

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For the pyrazole ring, annular tautomerism is possible when the N1 position is unsubstituted, allowing a proton to move between the two nitrogen atoms. beilstein-journals.org

However, in the case of this compound, the pyrazole ring is substituted at the N1 position with a methyl group. This substitution effectively "fixes" the tautomeric form, preventing the migration of a proton between the nitrogen atoms. Therefore, annular tautomerism of the pyrazole ring is not a relevant consideration for this specific compound. The presence of the methyl group on N1 means that only one tautomeric form of the pyrazole ring exists. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Theoretical studies on the formation of the pyrazole ring itself, often through the reaction of α,β-unsaturated carbonyl compounds with hydrazines, have detailed the mechanistic steps involved. researchgate.net These reactions typically proceed through a sequence of nucleophilic additions, cyclizations, and dehydration steps. Computational models have been instrumental in determining the energetics of these steps and identifying the rate-determining transition states. For instance, studies have explored the cyclocondensation reactions to form pyrazoles, analyzing the transition states for the cyclization and elimination steps. researchgate.netmdpi.comnih.gov

In the context of pyrazole-ethanol systems, theoretical investigations would likely focus on several key reaction types. One area of interest would be the reactions of the hydroxyl group on the ethanol substituent, such as oxidation or esterification. Computational modeling could predict the transition state structures and energy barriers for these transformations under various catalytic conditions.

Another significant area of computational study for pyrazoles involves their behavior in cycloaddition reactions. The pyrazole ring can act as a diene or a dienophile, and theoretical calculations can predict the feasibility and stereoselectivity of such reactions. While the specific compound this compound may not be the primary subject of these studies, the foundational principles derived from computational work on simpler pyrazoles are applicable.

Furthermore, transition state analysis has been crucial in understanding tautomerism in pyrazole systems. For N-unsubstituted pyrazoles, computational studies have quantified the energy barriers for proton transfer between the two nitrogen atoms, often with the assistance of solvent molecules. nih.gov These calculations help in understanding the stability of different tautomers and their relative populations in various environments.

The table below summarizes common computational methods and the types of reaction mechanisms investigated for pyrazole derivatives, which would be applicable to the study of this compound.

| Computational Method | Focus of Investigation | Key Findings from Pyrazole Studies |

| Density Functional Theory (DFT) | Reaction pathways, transition state geometries, activation energies | Elucidation of cyclocondensation mechanisms for pyrazole ring formation; prediction of regioselectivity in cycloaddition reactions. |

| Ab initio methods (e.g., MP2) | High-accuracy energy calculations, solvent effects | Determination of energy barriers for proton transfer in pyrazole tautomerism, often showing the role of water molecules in lowering these barriers. nih.gov |

| Conductor-like Polarizable Continuum Model (CPCM) | Solvation effects on reaction mechanisms | Analysis of how solvent polarity affects the stability of intermediates and transition states in pyrazole synthesis. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Verification of transition states connecting reactants and products | Confirmation of the calculated transition state structures for key steps in pyrazole formation and functionalization. |

Detailed research findings from computational studies on various pyrazole derivatives have provided a robust framework for predicting the reactivity of new compounds. For example, theoretical studies on the [3+2] cycloaddition reactions of nitrylimines with nitropropenes to form pyrazoles have shown that both possible reaction channels are kinetically favorable. nih.gov Such insights are invaluable for designing synthetic routes and understanding reaction outcomes.

Coordination Chemistry and Ligand Applications of 2 1,5 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol

Design and Synthesis of Metal Complexes Featuring Pyrazole-Alcohol Ligands

The design of metal complexes using pyrazole-alcohol ligands is centered on the strategic use of the dual donor sites: the 'hard' oxygen donor of the alcohol and the 'borderline' nitrogen donor of the pyrazole (B372694) ring. This combination allows for versatile coordination behavior with a wide range of metal ions. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent. The final structure of the complex—whether it is mononuclear or multinuclear—is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, the reaction temperature, and the pH of the medium. ajgreenchem.com

Mononuclear complexes are typically formed when the ligand chelates to a single metal center or when multiple ligands coordinate to a metal ion without forming bridges between different metal centers. The pyrazole ring contains two nitrogen atoms, one of which is a protic NH group (in N-unsubstituted pyrazoles) and the other a Schiff-base type nitrogen. nih.gov This allows the pyrazole to act as a versatile building block in coordination chemistry. pen2print.org Chelation, involving both the pyrazole nitrogen and the alcohol oxygen, is a common strategy to ensure stable coordination around a single metal ion. nih.gov The formation of such mononuclear species is often favored by using a higher ligand-to-metal ratio and by selecting counter-anions that are less likely to participate in bridging interactions.

Pyrazole-alcohol ligands are particularly adept at forming multinuclear clusters and coordination polymers. This is often achieved through the deprotonation of the hydroxyl group or the pyrazole's N-H group (if present), allowing the respective atoms to act as bridging linkers between two or more metal centers. nih.gov

A pertinent example is the synthesis of a hexanuclear nickel(II) cluster, [Ni₆(bdped)₂(OAc)₈(H₂O)₄]·6EtOH, using the bi(pyrazole-alcohol) ligand 1,2-bis-(3,5-dimethylpyrazol-1-yl)-ethane-1,2-diol (H₂bdped). rsc.org This rod-like cluster was synthesized by reacting the ligand with nickel(II) acetate (B1210297) tetrahydrate. rsc.org The structure, confirmed by single-crystal X-ray diffraction, reveals a one-dimensional zig-zag arrangement of six Ni(II) atoms. rsc.org Each nickel ion is in a slightly distorted octahedral coordination environment. rsc.org The doubly deprotonated bdped²⁻ ligands adopt folded configurations to coordinate with the nickel centers, and acetate ions also act as bridging ligands, contributing to the formation of the hexanuclear core. rsc.org The stability of the cluster is further enhanced by multiple intramolecular and intermolecular hydrogen bonds. rsc.org Studies using electrospray ionization mass spectrometry (ESI-MS) indicated that the Ni₆ core structure remains largely intact in solution. rsc.org

| Structural Parameter | Value for [Ni₆(bdped)₂(OAc)₈(H₂O)₄]·6EtOH rsc.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Ni(II) Coordination | Slightly distorted octahedral |

| Ligand (bdped²⁻) Role | Bridging and chelating |

| Acetate Ligand Roles | Bridging |

| Core Structure | 1D zig-zag arrangement of six Ni(II) atoms |

Coordination Modes of the Pyrazole-Ethanol Ligand

The versatility of pyrazole-based ligands in coordination chemistry stems from the multiple ways they can bind to metal ions. researchgate.net For a ligand like 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, the primary coordination sites are the pyridine-like nitrogen atom of the pyrazole ring and the oxygen atom of the hydroxyl group.

The pyrazole ring possesses two adjacent nitrogen atoms. The N2 atom, which is of the imine or "pyridine-like" type, readily donates its lone pair of electrons to a metal center, forming a stable coordinate bond. nih.gov The coordination of this nitrogen atom is a fundamental aspect of pyrazole chemistry and is the primary mode of interaction for the heterocyclic part of the ligand. The electronic properties of the pyrazole ring can be tuned by substituents, which in turn influences the donor strength of the nitrogen atom. pen2print.org

The hydroxyl group on the ethanol (B145695) side chain provides an oxygen donor site. In its neutral form, the alcohol can coordinate to a metal center as a neutral ligand. More commonly, especially in the presence of a base or with suitable metal precursors, the hydroxyl proton can be removed, and the resulting alkoxide oxygen can coordinate to the metal. This deprotonation enhances the donor capacity of the oxygen and allows it to act as a bridging ligand between multiple metal centers. rsc.org

The combination of a pyrazole nitrogen and an alcohol oxygen in a flexible ethyl chain allows this compound to act as a bidentate chelating ligand. This chelation forms a stable five- or six-membered ring with the metal ion, a thermodynamically favorable arrangement known as the chelate effect.

Furthermore, the ligand possesses significant potential to form bridged multinuclear structures. As mentioned, the deprotonated alkoxide oxygen is an excellent bridging group. Additionally, the pyrazole ring itself can participate in bridging. While the specific ligand is N-substituted, related N-unsubstituted pyrazoles can be deprotonated to form the pyrazolate anion, which is a classic and highly effective bridging ligand, connecting two metal centers through its two nitrogen atoms. nih.gov This dual capacity for both chelation and bridging is what enables pyrazole-alcohol ligands to generate a wide variety of complex and high-nuclearity metal clusters and coordination polymers. rsc.org

Unable to Generate Article on "this compound"

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient information to generate the requested article on the coordination chemistry and catalytic applications of "this compound".

The specific, detailed outline provided requires in-depth research findings on the use of this compound's metal complexes in several catalytic reactions, including transfer hydrogenation, hydrosilylation, C-O bond cleavage, and hydrogen borrowing methodologies. Furthermore, the outline demands specific spectroscopic data and X-ray diffraction studies for these metal complexes.

Therefore, to maintain scientific accuracy and adhere to the explicit scope of the request, the article cannot be generated at this time due to the lack of available research data.

In-depth Analysis of this compound in Coordination Chemistry

Consequently, a detailed discussion on its specific spectroscopic signatures in metal-ligand interactions, its role in supramolecular assemblies, the nature of its hydrogen bonding networks in crystal structures, and its self-assembly processes in coordination chemistry cannot be provided at this time. The necessary experimental data from UV-Vis spectroscopy, magnetic measurements, and single-crystal X-ray diffraction for this compound and its metal complexes have not been reported.

General principles of pyrazole chemistry suggest that the nitrogen atoms of the pyrazole ring and the hydroxyl group of the ethanol substituent could serve as potential coordination sites for metal ions. This could lead to the formation of various coordination complexes and supramolecular structures driven by hydrogen bonding and other non-covalent interactions. However, without specific research on this compound, any such discussion would be purely speculative and fall outside the scope of a scientifically accurate report.

Further experimental investigation is required to elucidate the specific properties and behaviors of this compound in the fields of coordination and materials chemistry.

Role of 2 1,5 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol As a Synthetic Intermediate

Derivatization Strategies for the Hydroxyl Group

The primary alcohol functionality in 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is amenable to a wide array of classical transformations, including esterification, etherification, oxidation, and halogenation. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

The hydroxyl group can be readily converted into an ester through reaction with various acylating agents. This transformation is fundamental in modifying the compound's polarity and steric properties. Typical reagents for this conversion include acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, pyrazole-containing acetic acids have been successfully esterified, demonstrating the feasibility of this reaction on similar scaffolds. uobaghdad.edu.iq The general scheme for esterification involves the reaction of the alcohol with an acylating agent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Table 1: Examples of Esterification Reactions on Alcohols This table is illustrative of general esterification reactions applicable to the subject compound.

| Acylating Agent | Catalyst/Conditions | Product Type |

|---|---|---|

| Acyl Chloride (R-COCl) | Pyridine or Et₃N | Ester (R-COOR') |

| Acid Anhydride ((RCO)₂O) | DMAP (cat.), Pyridine | Ester (R-COOR') |

While standard ether synthesis (e.g., Williamson ether synthesis) is possible, a notable derivatization route involves the formation of oxime ethers. This multi-step process typically begins with the oxidation of the primary alcohol to an aldehyde or ketone, followed by condensation with hydroxylamine (B1172632) to form an oxime. Subsequent O-alkylation of the oxime with an alkyl halide yields the desired oxime ether derivative. mdpi.com Studies on related pyrazole (B372694) ethanone (B97240) structures have shown that O-alkylation of the corresponding oximes with various alkyl halides in the presence of a base provides a range of novel oxime ethers. mdpi.combohrium.com This strategy is significant for creating compounds with potential biological activities. nih.govnih.gov

The synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ethers, for example, proceeds by reacting the ketone with hydroxylamine hydrochloride, followed by O-alkylation with alkyl halides. mdpi.com This demonstrates a reliable pathway for creating ether linkages on a pyrazole side chain. mdpi.combohrium.com

Table 2: Synthesis of Pyrazole Oxime Ether Derivatives Based on analogous ketone precursors.

| Step | Reagents & Conditions | Intermediate/Product | Yield Range | Reference |

|---|---|---|---|---|

| 1. Oxime Formation | Ketone, Hydroxylamine hydrochloride, NaOH, Ethanol (B145695), Reflux | Ketoxime | 81-93% | mdpi.com |

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the partial oxidation to the corresponding aldehyde, 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde. libretexts.org To achieve this, the reaction must be performed under anhydrous conditions, and often the aldehyde is distilled off as it forms to prevent over-oxidation. chemguide.co.uk

For full oxidation to the carboxylic acid, 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄) are effective. organic-chemistry.orgthieme-connect.de Research on the oxidation of isomeric 2-(pyrazol-4-yl)ethanols with KMnO₄ has shown that this leads to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids. researchgate.net This indicates that under strong oxidative conditions, the desired carboxylic acid can be obtained. The reaction is typically carried out under reflux to ensure the complete conversion of any intermediate aldehyde. chemguide.co.uk

Table 3: Common Reagents for Alcohol Oxidation

| Desired Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Aldehyde | Dess-Martin periodinane (DMP) | CH₂Cl₂ |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic, then acidic workup |

The hydroxyl group can be substituted by a halogen atom (Cl, Br) to form the corresponding haloalkane, 4-(2-haloethyl)-1,5-dimethyl-1H-pyrazole. This transformation converts the poor leaving group (-OH) into a much better one, facilitating subsequent nucleophilic substitution reactions.

Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. masterorganicchemistry.comucalgary.ca These reagents are generally preferred over hydrohalic acids (HCl, HBr) because they minimize the risk of carbocation rearrangements and proceed under milder conditions. chemistrysteps.com The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon atom is chiral. chadsprep.comlibretexts.org A base such as pyridine is often added to neutralize the acidic byproducts. ucalgary.ca

Table 4: Reagents for Conversion of Alcohols to Alkyl Halides

| Target Halide | Reagent | Byproducts | Mechanism |

|---|---|---|---|

| Alkyl Chloride (R-Cl) | Thionyl Chloride (SOCl₂) | SO₂, HCl | Sₙ2 (with pyridine) |

Derivatization Strategies for the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms. It is generally considered an electron-rich system, making it susceptible to electrophilic attack. nih.gov

Pyrazoles readily undergo electrophilic aromatic substitution, with the reaction preferentially occurring at the C4 position. chim.itrrbdavc.org This regioselectivity is due to the electronic distribution within the ring, where the C4 position has the highest electron density, making it the most nucleophilic site. quora.com Attack at C3 or C5 would lead to a less stable, positively charged intermediate. rrbdavc.org

While the subject compound, this compound, already possesses a substituent at the C4 position, understanding the inherent reactivity of the pyrazole core is crucial. For a 1,5-dimethyl-1H-pyrazole precursor without a C4 substituent, various electrophilic substitution reactions such as halogenation, nitration, and sulfonation would proceed at this position. Forcing conditions would be required to substitute other positions on the ring. researchgate.net

Table 5: Examples of Electrophilic Aromatic Substitution on Pyrazoles

| Reaction | Electrophile | Typical Reagent | Product |

|---|---|---|---|

| Halogenation | Br⁺ | Br₂ in AcOH | 4-Bromopyrazole |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 4-Nitropyrazole |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Pyrazole-4-sulfonic acid |

Article Generation Infeasible Due to Lack of Specific Research Data

The initial and subsequent focused searches for the role of this compound in specific synthetic applications, including N-substitution reactions, and the synthesis of pyrazolo[1,5-a]pyrimidines, pyrano[2,3-c]pyrazoles, and pyrazole-thiazole hybrid molecules, did not yield any direct results. The available literature describes general synthetic routes to these heterocyclic systems using a variety of other pyrazole-containing starting materials, but none specifically utilize this compound.

Further attempts to find related reactions, such as the oxidation of the ethanol side chain to an aldehyde or carboxylic acid, or its conversion to a more reactive leaving group for subsequent cyclization reactions, also failed to provide any documented examples for this specific compound. While general methods for such transformations on other pyrazole derivatives exist, there is no data to confirm their successful application to this compound for the synthesis of the target molecules.

To adhere to the strict instructions of providing a scientifically accurate and thorough article based on detailed research findings and to avoid the introduction of information outside the specified scope, the generation of the requested content cannot proceed. Without specific experimental data, reaction conditions, yields, and characterization of products, any attempt to write the article would amount to speculation and would not meet the required standards of scientific accuracy.

Therefore, until research is published that specifically details the use of this compound as a synthetic intermediate for the outlined chemical transformations, this topic cannot be addressed in the requested format.

Emerging Research Directions and Future Perspectives

Development of Novel Green Synthetic Methodologies for Pyrazole-Ethanol Compounds

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh, utilizing organic solvents and high temperatures, which are energetically costly and environmentally taxing. researchgate.net The current research trend is shifting towards "green" chemistry, which prioritizes the development of eco-friendly and resource-efficient synthetic methodologies. rsc.org This paradigm shift is particularly relevant for the synthesis of pyrazole-ethanol compounds.

Key green approaches that are being explored include:

Multicomponent Reactions (MCRs): These reactions are highly efficient as they involve the sequential addition of multiple reagents in a single reaction vessel, leading to the rapid assembly of target molecules. rsc.org MCRs are advantageous due to their atom and step economy, and they often proceed under mild conditions, which aligns with the principles of green chemistry. rsc.org

Energy-Efficient Techniques: The use of microwave and ultrasound irradiation is becoming more prevalent. researchgate.netrsc.org These techniques can significantly enhance reaction rates, often reducing reaction times from hours to minutes and eliminating the need for high-temperature heating. rsc.orggsconlinepress.com For instance, microwave-assisted synthesis of pyranopyrazoles in dry ethanol (B145695) has been achieved in as little as 2-8 minutes. gsconlinepress.com

Benign Solvents and Catalysts: There is a strong emphasis on using environmentally benign solvents, with water being the most ideal choice due to its non-toxic, safe, and inexpensive nature. gsconlinepress.comacs.org Aqueous media, often in combination with techniques like ultrasound irradiation, have been successfully used for the synthesis of pyrazole derivatives. researchgate.net Additionally, the development and use of biodegradable and recyclable catalysts, such as heterogeneous nickel-based catalysts, are gaining traction as they can be reused multiple times without significant loss of activity. researchgate.net

| Green Methodology | Key Advantages | Example Application |

|---|---|---|

| Multicomponent Reactions (MCRs) | Atom economy, step economy, mild reaction conditions. rsc.org | One-pot synthesis of pyranopyrazoles. rsc.org |

| Microwave/Ultrasound Irradiation | Reduced reaction times, energy efficiency. rsc.org | Synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net |

| Aqueous Media | Environmentally friendly, safe, low cost. gsconlinepress.comacs.org | Four-component reaction catalyzed by cyanuric acid. researchgate.net |

| Reusable Heterogeneous Catalysts | Reduced waste, cost-effective. researchgate.net | Condensation reactions using nickel-based catalysts. researchgate.net |

Exploration of New Catalytic Systems Based on Pyrazole-Ethanol Ligands

The pyrazole nucleus is a versatile scaffold in coordination chemistry, and its derivatives are increasingly being used as ligands for transition metal-catalyzed reactions. researchgate.net The presence of both the pyrazole ring and an ethanol group in compounds like 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol makes them attractive candidates for the development of novel ligands. These ligands can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Recent research has focused on synthesizing bidentate and tridentate ligands bearing a pyrazolyl moiety for various catalytic applications. scholaris.cacore.ac.uk Ruthenium complexes with pyrazole-based ligands have shown high efficiency in transfer hydrogenation reactions of a wide range of substrates, including nitriles, olefins, and alkynes, using alcohols like 2-propanol or ethanol as the hydrogen source. scholaris.cacore.ac.uk

Furthermore, pyrazole-containing ligands have been instrumental in developing catalysts for carbon-carbon coupling reactions, which are fundamental transformations in organic synthesis. researchgate.net The steric and electronic properties of the pyrazole ligand can be fine-tuned by selecting appropriate substituents on the ring, allowing for precise control over the catalytic process. researchgate.net The development of new catalytic systems based on pyrazole-ethanol ligands is a burgeoning area, with potential applications in synthesizing fine chemicals and pharmaceuticals. researchgate.net For instance, the use of pyrazole ligands with titanium iso-propoxide has been shown to significantly enhance the catalytic activity in the ring-opening polymerization of L-lactide. rsc.org

Advanced Materials Development from Pyrazole-Ethanol Scaffolds

The unique structural and electronic properties of the pyrazole ring make it a valuable building block in materials science. mdpi.com Pyrazole-ethanol compounds can serve as versatile scaffolds for the synthesis of more complex molecular architectures and advanced materials. acs.org The ability to functionalize the pyrazole core allows for the creation of molecules with tailored properties. mdpi.com

One area of interest is the development of photophysical materials. Pyrazole derivatives with conjugated systems often exhibit unique photophysical properties that can be utilized in the development of sensors and organic materials. mdpi.com The functional groups on the pyrazole-ethanol scaffold can be modified to create compounds that are sensitive to specific ions or molecules, making them suitable for sensor applications. mdpi.com

Moreover, the pyrazole scaffold is being explored for the creation of complex, multi-ring systems. Efficient, multi-step synthetic approaches are being developed to produce fully substituted pyrazoles, which can then be used to construct larger, tetracyclic compounds. acs.org These strategies allow for the rapid introduction of molecular complexity, opening up possibilities for the design of novel materials with unique properties and applications.

Integration with Flow Chemistry and Automation for Scalable Synthesis

While traditional batch synthesis methods are effective for laboratory-scale production, they often face challenges related to scalability, efficiency, and safety when moving to larger-scale manufacturing. mdpi.comnih.gov Flow chemistry has emerged as a powerful alternative that addresses many of these limitations. mdpi.comresearchgate.net In flow chemistry, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net

The application of flow chemistry to the synthesis of pyrazole derivatives has demonstrated several advantages:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which minimizes the risks associated with hazardous intermediates or exothermic reactions. mdpi.com

Improved Efficiency and Yield: The precise control over reaction conditions often leads to higher yields and product purity compared to batch processes. researchgate.net

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer period, which is more straightforward than redesigning a large-scale batch reactor. mdpi.com

Automation: Flow chemistry systems can be readily automated, allowing for high-throughput synthesis and optimization of reaction conditions. researchgate.netrsc.org This is particularly valuable for creating libraries of compounds for drug discovery or materials science research. rsc.org

The integration of flow chemistry and automation is revolutionizing the synthesis of pyrazole compounds, making the process more efficient, scalable, and environmentally friendly. mdpi.comnih.gov This technology is crucial for the industrial production of pharmaceuticals and other high-value chemicals based on the pyrazole scaffold. azolifesciences.com

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Challenging, often requires process redesign. mdpi.com | Straightforward, by extending run time. mdpi.com |

| Safety | Higher risk with large volumes of hazardous materials. mdpi.com | Inherently safer due to small reaction volumes. mdpi.com |

| Control | Less precise control over temperature and mixing. researchgate.net | Precise control over reaction parameters. researchgate.net |

| Efficiency | Can have lower yields and longer reaction times. mdpi.com | Often results in higher yields and shorter reaction times. researchgate.net |

Computational Chemistry for Reaction Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into the structural and functional properties of molecules like pyrazole derivatives. eurasianjournals.com Techniques such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations are being used to understand the behavior of these compounds at a molecular level. eurasianjournals.comresearchgate.net

One of the key applications of computational chemistry in this field is in reaction design . By modeling reaction pathways and transition states, chemists can predict the feasibility of a proposed synthesis and optimize reaction conditions to improve yields and selectivity. researchgate.net Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure of molecules and elucidating reaction mechanisms. eurasianjournals.com

Computational methods are also crucial for property prediction . Quantum chemical calculations can be used to predict a wide range of molecular properties, including electronic properties, reactivity, and potential biological activity. researchgate.netresearchgate.net For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the chemical reactivity and charge transfer properties of a molecule. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate the chemical structure of a compound with its biological activity, which can be used to design new pyrazole derivatives with enhanced therapeutic potential. nih.gov

While computational chemistry offers significant advantages in terms of cost and efficiency, challenges such as the accuracy of force fields and computational scalability remain. eurasianjournals.com Future developments in this field, including the integration of machine learning and multi-scale modeling approaches, hold the promise of further accelerating the discovery and development of new pyrazole-based compounds and materials. eurasianjournals.com

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol and related pyrazole derivatives?

The synthesis of pyrazole-based alcohols typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized by reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane using triethylamine as a base . For this compound, a plausible route could involve reduction of a ketone intermediate (e.g., via NaBH₄ or LiAlH₄) or functional group interconversion from a pre-substituted pyrazole. Solvent choice (e.g., dichloromethane or THF) and reaction temperature optimization are critical to minimize side reactions .

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyrazole ring substitution pattern and hydroxyl group presence. For example, the methyl groups on the pyrazole ring typically appear as singlets in the range δ 2.1–2.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₈H₁₄N₂O: 154.17 g/mol) .

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement can resolve bond lengths and angles, particularly useful for confirming stereochemistry in derivatives .

Q. What are the common functionalization strategies for the hydroxyl group in this compound?

The hydroxyl group can undergo esterification, etherification, or oxidation. For example:

- Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base.

- Oxidation : Using PCC or Swern conditions to yield the corresponding ketone, useful for further derivatization .

- Etherification : Alkylation with alkyl halides under basic conditions (e.g., NaH in DMF) .

Advanced Research Questions

Q. How can researchers address challenges in X-ray crystallographic refinement of pyrazole derivatives like this compound?

- Software Tools : Use SHELXL for small-molecule refinement, ensuring proper treatment of hydrogen bonding and disorder. SHELXPRO can interface with macromolecular data if co-crystallized with proteins .

- Data Quality : High-resolution data (≤ 1.0 Å) is critical. For twinned crystals, SHELXL’s twin refinement tools (e.g., BASF and TWIN commands) are essential .

- Hydrogen Bonding Analysis : ORTEP-3 can visualize hydrogen-bonding networks, which are critical for understanding packing interactions .

Q. What role do hydrogen-bonding patterns play in the solid-state stability of this compound?

Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., R₂²(8) motifs). Pyrazole N–H and hydroxyl O–H groups often form intermolecular bonds with acceptors like carbonyls or aromatic π-systems, stabilizing crystal lattices . For example, in related compounds, the hydroxyl group participates in O–H⋯N hydrogen bonds with pyrazole nitrogens, as seen in analogs like (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the hydroxyl group can probe rate-determining steps in esterification.

- DFT Calculations : Modeling transition states for reactions like oxidation to ketones can predict regioselectivity .

- Trapping Intermediates : Use of TEMPO or other radical scavengers to detect transient species during oxidation .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC or LC-MS, especially for air/moisture-sensitive steps .

- Crystallization Solvents : Ethanol/water mixtures are often effective for growing single crystals of pyrazole derivatives .

- Safety Protocols : Handle borane-based reducing agents (e.g., BH₃·THF) with strict inert-atmosphere protocols due to pyrophoric risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.